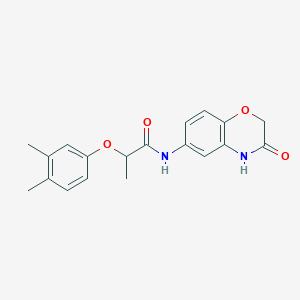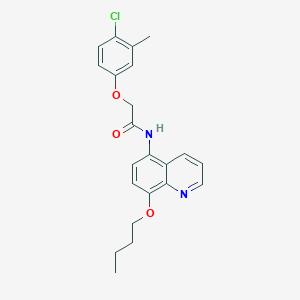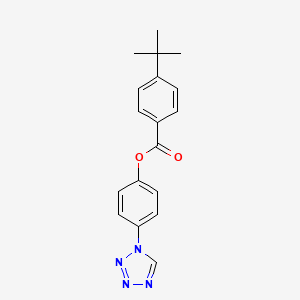![molecular formula C19H12ClFN2OS B11327537 5-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11327537.png)
5-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is substituted with a 4-chlorophenyl group and a 4-fluorophenylmethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of Substituents: The 4-chlorophenyl and 4-fluorophenylmethyl groups can be introduced through nucleophilic substitution reactions. For example, the thieno[2,3-d]pyrimidine core can be reacted with 4-chlorobenzyl chloride and 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
類似化合物との比較
Similar Compounds
5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE: This compound shares structural similarities with 5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE, including the presence of chlorophenyl and fluorophenyl groups.
Uniqueness
5-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its thieno[2,3-d]pyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H12ClFN2OS |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-5-3-13(4-6-14)16-10-25-18-17(16)19(24)23(11-22-18)9-12-1-7-15(21)8-2-12/h1-8,10-11H,9H2 |
InChIキー |
SWPXMKQLXXEXFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327465.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11327473.png)
![N-(3-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11327476.png)
![6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11327481.png)
![4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11327491.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11327504.png)
![1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11327509.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11327521.png)
![8-(2,5-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327528.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide](/img/structure/B11327544.png)

